molecular formula C16H26N6O2 B7077680 N-[1-(cyclohexanecarbonyl)piperidin-4-yl]-2-(5-methyltetrazol-1-yl)acetamide

N-[1-(cyclohexanecarbonyl)piperidin-4-yl]-2-(5-methyltetrazol-1-yl)acetamide

Cat. No.: B7077680
M. Wt: 334.42 g/mol
InChI Key: CHPJTSOBUKOQKZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods for piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, and amination . Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production of piperidine derivatives often involves scalable and cost-effective methods. Multicomponent reactions and continuous flow processes are commonly employed to enhance the efficiency and reduce the production costs . The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also gaining traction in the industrial synthesis of these compounds.

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclohexanecarbonyl)piperidin-4-yl]-2-(5-methyltetrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The choice of reagents and reaction conditions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the piperidine ring. For instance, oxidation of the piperidine ring may lead to the formation of piperidinones, while reduction may yield piperidines with different substituents .

Scientific Research Applications

N-[1-(cyclohexanecarbonyl)piperidin-4-yl]-2-(5-methyltetrazol-1-yl)acetamide has various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of biological processes and as a tool for probing the function of biological molecules.

    Medicine: It has potential therapeutic applications due to its pharmacological properties.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(cyclohexanecarbonyl)piperidin-4-yl]-2-(5-methyltetrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity and leading to the desired pharmacological effects . The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the piperidine ring.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, such as:

Uniqueness

N-[1-(cyclohexanecarbonyl)piperidin-4-yl]-2-(5-methyltetrazol-1-yl)acetamide is unique due to the presence of both the cyclohexanecarbonyl and methyltetrazolyl groups, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and pharmacological activity compared to other piperidine derivatives.

Properties

IUPAC Name

N-[1-(cyclohexanecarbonyl)piperidin-4-yl]-2-(5-methyltetrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N6O2/c1-12-18-19-20-22(12)11-15(23)17-14-7-9-21(10-8-14)16(24)13-5-3-2-4-6-13/h13-14H,2-11H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPJTSOBUKOQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1CC(=O)NC2CCN(CC2)C(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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